molecular formula C19H23NO5S B2529979 methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate CAS No. 1396863-60-7

methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate

Cat. No. B2529979
CAS RN: 1396863-60-7
M. Wt: 377.46
InChI Key: GIPGSOMNCQPVCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes the synthesis of a related compound, "Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate," which is an intermediate of Tianeptine. The synthesis involves a multi-step process starting with 4-Amino-methylbenzene-2-sulfonic acid, followed by diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. The total yield of this process was 44.2%, and the structure of the product was confirmed by IR, MS, and 1H-NMR. This information suggests that a similar multi-step synthetic approach could potentially be applied to synthesize the compound of interest, with modifications to the starting materials and reaction conditions to introduce the specific functional groups present in "methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate."

Molecular Structure Analysis

The molecular structure of compounds with intramolecular sulfur(II)–oxygen interactions is discussed in paper . The paper examines the conformation of diaryl sulphides and how the skew conformation of the ester is favorable for sulfur(II)–oxygen(carbonyl) close contact. This information is relevant to understanding the potential conformation and intramolecular interactions that might be present in the compound of interest, given its sulfamoyl functional group.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "this compound," paper does mention the use of sulfamic acid as a heterogeneous acid catalyst in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones. This suggests that sulfamic acid or related sulfonamide groups could play a role in catalyzing reactions for the compound of interest, potentially affecting its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

Paper provides insight into the physical and chemical properties of a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, which contains a sulfamoyl group similar to the one in the compound of interest. The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions. The analysis of intermolecular interactions through Hirshfeld surface mapping highlights the significance of H⋅⋅⋅H and O⋅⋅⋅H contacts. These findings suggest that the compound of interest may also exhibit similar stabilizing interactions and that hydrogen bonding and oxygen-π interactions could be important factors in its solid-state conformation and properties.

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate is known for its cyclization reactions in the presence of bases, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its potential in synthetic chemistry applications (Ukrainets et al., 2014).

Pharmacological Potentials

While excluding direct drug use and dosage details, it is relevant to note the interest in similar compounds for their selective receptor antagonistic properties, as evidenced by analogs exhibiting optimized activity in vivo, which indicates a broader research interest in the compound’s structural class for potential therapeutic applications (Naganawa et al., 2006).

Materials Science Applications

In the context of materials science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment highlight the compound’s relevance in the development of advanced materials for environmental applications. The introduction of sulfonic acid groups significantly enhances water permeation and dye rejection capabilities, underscoring the compound’s utility in the fabrication of nanofiltration membranes (Liu et al., 2012).

Advanced Synthesis Techniques

The iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, to produce 2-benzylated products under mild conditions showcases innovative approaches to chemical synthesis. This method provides a cost-effective and efficient route to pharmaceutically relevant compounds, demonstrating the versatile applications of this compound and its derivatives in synthetic chemistry (Kischel et al., 2007).

properties

IUPAC Name

methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-26(23,24)17-10-8-16(9-11-17)18(21)25-2/h3-11,20,22H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGSOMNCQPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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